Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a phenoxymethyl group, and a piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-1-carboxylate and phenol derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under anhydrous conditions, with the use of strong bases or acids to facilitate the formation of the desired bonds.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: New compounds formed by replacing the phenoxymethyl group with other nucleophiles.
Mechanism of Action
Target of Action
The primary target of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase, also known as MenA . This enzyme plays a crucial role in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .
Mode of Action
This compound acts as an inhibitor of MenA . By inhibiting this enzyme, it disrupts the biosynthesis of menaquinone, thereby affecting the functioning of the ETC in Mtb .
Biochemical Pathways
The compound affects the classic/canonical menaquinone biosynthetic pathway . This pathway is responsible for the de novo synthesis of menaquinone, a key component of the ETC in Mtb . By inhibiting MenA, the compound disrupts this pathway, leading to a decrease in menaquinone levels and subsequent disruption of the ETC .
Result of Action
The inhibition of MenA by this compound leads to a disruption of the ETC in Mtb . This disruption is detrimental to the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas . The compound, in combination with other ETC-targeting agents, has been found to achieve nearly complete sterilization of Mtb within two weeks in vivo .
Action Environment
The action of this compound is influenced by the environmental conditions within the host organism. For instance, the hypoxic conditions within infected granulomas in TB patients can affect the efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been studied for its interaction with 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) from Mycobacterium tuberculosis . This enzyme is part of the menaquinone biosynthetic pathway, which is crucial for the electron transport chain in the cell membrane. The compound inhibits MenA, thereby disrupting the electron transport chain and affecting ATP production .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. It influences cell function by inhibiting the electron transport chain, leading to reduced ATP production. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In Mycobacterium tuberculosis, the compound’s inhibition of MenA leads to a decrease in ATP production, which is essential for the bacterium’s survival under hypoxic conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This binding inhibits the enzyme’s activity, preventing the synthesis of menaquinone, a crucial component of the electron transport chain. The inhibition of MenA disrupts the electron transport chain, leading to reduced ATP production and affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of ATP production and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MenA without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruption of cellular metabolism and potential cell death. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibition of MenA .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the electron transport chain. It interacts with enzymes such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), affecting the synthesis of menaquinone. This interaction disrupts the electron transport chain, leading to reduced ATP production and altered metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells can affect its efficacy and potential toxicity. Studies have shown that the compound is distributed throughout the cell, with a preference for the cell membrane where the electron transport chain is located .
Subcellular Localization
This compound is primarily localized in the cell membrane, where it exerts its inhibitory effects on the electron transport chain. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function in inhibiting MenA and disrupting ATP production .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the piperidine ring.
2,4,6-Tri-tert-butylphenol: Contains multiple tert-butyl groups but has a different core structure.
4-(4-tert-Butyl-phenoxymethyl)-benzoic acid: Similar phenoxymethyl group but different functional groups.
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Properties
IUPAC Name |
tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBTRFDXUFYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.